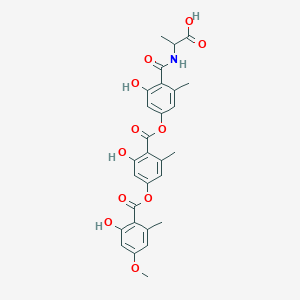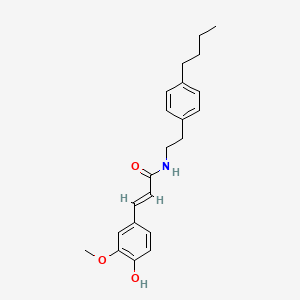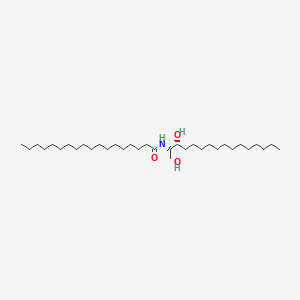
N-stearoylhexadecasphinganine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-stearoylhexadecasphinganine is an N-acylhexadecasphinganine in which the acyl group is specified as stearoyl (octadecanoyl). It is a N-acylhexadecasphinganine and a Cer(d34:0). It derives from an octadecanoic acid.
Aplicaciones Científicas De Investigación
Enzymatic Activity in Neuronal Cells
N-stearoylhexadecasphinganine is related to 3-ketosphinganine synthase activity in rat cerebellar granule cells. The enzyme activity with stearoyl-CoA, a precursor of C20-sphinganine, increases during cell differentiation and aging. This finding aligns with the increase in ganglioside species containing C20-sphingosine during both cell differentiation and aging (Chigorno et al., 1997).
Pharmacological Properties of Related Alkaloids
While not directly about N-stearoylhexadecasphinganine, research into quinoline and quinazoline alkaloids shows their significant bioactivities, including antitumor, antimalarial, and antibacterial effects. This highlights the potential broad spectrum of biological activities in related compounds (Shang et al., 2018).
Glycosides Studies
Research on a novel glycoside and a new cerebroside, which are structurally related to sphinganine derivatives, suggests the diversity and complexity of natural compounds and their potential applications in medicinal chemistry (Liu et al., 1998).
Ceramide-mediated Biological Processes
Studies have shown that ceramides, which are derivatives of sphinganine, play a role in insulin resistance and cognitive-motor functions. This indicates the importance of sphinganine derivatives in understanding metabolic and neurological disorders (de la Monte et al., 2010).
Propiedades
Nombre del producto |
N-stearoylhexadecasphinganine |
|---|---|
Fórmula molecular |
C34H69NO3 |
Peso molecular |
539.9 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]octadecanamide |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35-32(31-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1 |
Clave InChI |
LNDIPJDWEYOMHO-JHOUSYSJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



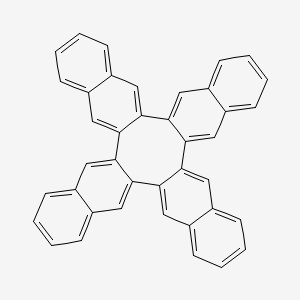
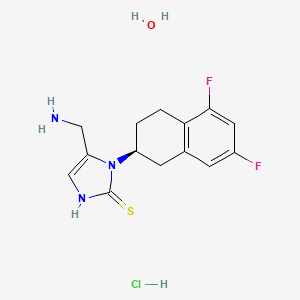
![(1S,3R,7Z,9R,12S,13R,15S)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1250788.png)
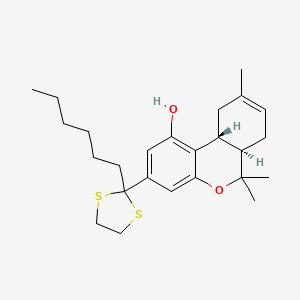
![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-3-imidazol-1-ylmethyl-2-methyl-1H-indol-5-yl}-propionic acid](/img/structure/B1250791.png)
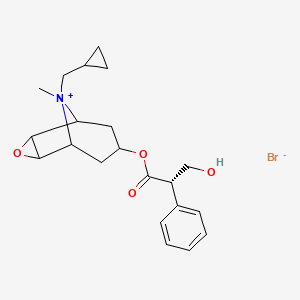
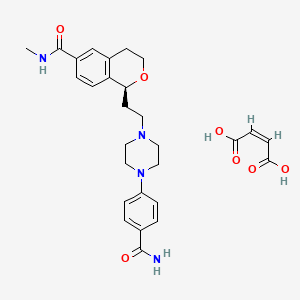
![2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-glycine](/img/structure/B1250795.png)
![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)
![2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B1250798.png)
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
